molecular formula C9H17NO B8012266 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol CAS No. 157874-54-9

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol

Cat. No.: B8012266
CAS No.: 157874-54-9
M. Wt: 155.24 g/mol
InChI Key: PNRJDMTUVJUUJT-UHFFFAOYSA-N
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Description

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, featuring a hydroxyl group and a methyl group attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol typically involves the reaction of 4-piperidone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-one.

    Reduction: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-amine.

    Substitution: Formation of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-chloride or similar derivatives.

Scientific Research Applications

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tetrahydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar structure but with a boronic acid ester group.

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A neurotoxin used in research on Parkinson’s disease.

Uniqueness

2-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3,10-11H,4-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRJDMTUVJUUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231015
Record name 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157874-54-9
Record name 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157874-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6-Tetrahydro-β,β-dimethyl-4-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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